physicochemical properties of 5-Amino-4-chloro-2-fluorophenol
physicochemical properties of 5-Amino-4-chloro-2-fluorophenol
An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-4-chloro-2-fluorophenol
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known , a substituted aromatic compound of interest to researchers and professionals in drug discovery and chemical synthesis. Given the limited publicly available data for this specific molecule, this document also outlines standard methodologies for the experimental determination of its key characteristics, offering a predictive and practical framework for its laboratory investigation.
Chemical Identity and Structure
5-Amino-4-chloro-2-fluorophenol is a trifunctional aromatic compound containing an amino group, a chloro group, and a fluoro group on a phenol backbone. Its unique substitution pattern makes it a potentially valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.
The structural information for 5-Amino-4-chloro-2-fluorophenol is as follows:
Caption: Chemical structure of 5-Amino-4-chloro-2-fluorophenol.
Physicochemical Properties
A summary of the available and predicted physicochemical data for 5-Amino-4-chloro-2-fluorophenol is presented below. It is important to note that while some properties are reported, others, such as melting and boiling points, have not been extensively documented in public literature. For comparison, data for the closely related isomer, 5-Amino-2-chloro-4-fluorophenol, is also included.
| Property | 5-Amino-4-chloro-2-fluorophenol | 5-Amino-2-chloro-4-fluorophenol (Isomer for Comparison) |
| CAS Number | 270899-93-9[1] | 84478-72-8 |
| Molecular Formula | C₆H₅ClFNO | C₆H₅ClFNO |
| Molecular Weight | 161.56 g/mol [1] | 161.56 g/mol [2] |
| Physical Form | Solid[1] | Solid |
| Melting Point | Data not available | 157-160 °C[3] |
| Boiling Point | Data not available | 271.9 ± 35.0 °C at 760 mmHg[3] |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
Experimental Protocols for Characterization
For a novel or sparsely studied compound such as 5-Amino-4-chloro-2-fluorophenol, a systematic experimental approach is required to determine its fundamental physicochemical properties. The following section outlines standard, field-proven methodologies for this purpose.
Determination of Melting Point
The melting point is a critical indicator of purity. Differential Scanning Calorimetry (DSC) is a precise method for its determination.
Protocol: Differential Scanning Calorimetry (DSC)
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Sample Preparation: A small quantity (1-5 mg) of the solid compound is accurately weighed and hermetically sealed in an aluminum pan.
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Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium).
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Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
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Data Analysis: The onset of the endothermic peak in the heat flow curve corresponds to the melting point.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the chemical structure and providing insights into the electronic and vibrational properties of the molecule.
Workflow for Spectroscopic Characterization
Caption: A typical workflow for the spectroscopic characterization of a novel compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the carbon-hydrogen framework of the molecule.
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Methodology: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-frequency spectrometer (typically 300 MHz or higher for ¹H). The chemical shifts, coupling constants, and integration of the signals provide detailed structural information.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
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Methodology: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. Characteristic absorption bands for O-H, N-H, C-F, C-Cl, and aromatic C-H and C=C bonds are expected.[4]
Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern.
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Methodology: Mass spectral data can be acquired using techniques such as electrospray ionization (ESI) or electron impact (EI). The resulting mass-to-charge ratio of the molecular ion confirms the molecular weight.[4]
Synthesis and Reactivity
While a specific synthesis protocol for 5-Amino-4-chloro-2-fluorophenol is not widely published, a plausible synthetic route can be inferred from established organic chemistry transformations, likely involving the strategic introduction of the amino, chloro, and fluoro substituents onto a phenol or aniline precursor.[5]
The reactivity of 5-Amino-4-chloro-2-fluorophenol is dictated by its three functional groups:[6]
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Amino Group: The nucleophilic amino group can undergo acylation, sulfonylation, and alkylation.[6]
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Hydroxyl Group: The phenolic hydroxyl group can be etherified or esterified.[6]
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Aromatic Ring: The halogenated aromatic ring can potentially participate in cross-coupling reactions.[6]
The ortho-relationship of the amino and hydroxyl groups makes this compound a candidate for the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry.[6] A related isomer, 5-Amino-2-chloro-4-fluorophenol, has been used as a reagent in the design of potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors.[7]
Safety and Handling
The available safety data for 5-Amino-4-chloro-2-fluorophenol and its isomers indicates that it should be handled with care.
Hazard Statements: [1]
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H332: Harmful if inhaled.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures: [1][8]
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Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
References
-
5-Amino-2-chloro-4-fluorophenol | C6H5ClFNO | CID 158654 - PubChem. (URL: [Link])
- JPH05262704A - Process for producing 5-amino-2-chloro-4-fluorophenoxyacetic acid ester - Google P
-
5-amino-2-chloro-4-fluorophenol (C6H5ClFNO) - PubChemLite. (URL: [Link])
-
5-Amino-2-chloro-4-fluorophenol Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com. (URL: [Link])
-
ICSC 1652 - 2-AMINO-4-CHLOROPHENOL. (URL: [Link])
-
Improved Processes For Preparing 4 Chloro 2 Amino Phenol And - Quick Company. (URL: [Link])
-
4-Chloro-2-Fluorophenol 98.0%(GC) | PureSynth. (URL: [Link])
-
2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem. (URL: [Link])
-
Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics - CIR Report Data Sheet. (URL: [Link])
-
ICSC 1652 - 2-AMINO-4-CHLOROPHENOL - INCHEM. (URL: [Link])
Sources
- 1. 5-Amino-4-chloro-2-fluorophenol | 270899-93-9 [sigmaaldrich.com]
- 2. 5-Amino-2-chloro-4-fluorophenol | C6H5ClFNO | CID 158654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Amino-2-chloro-4-fluorophenol Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
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